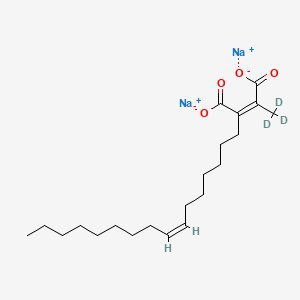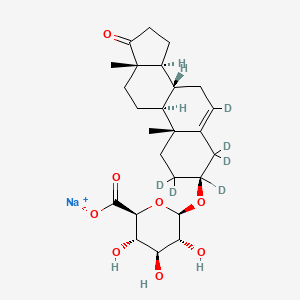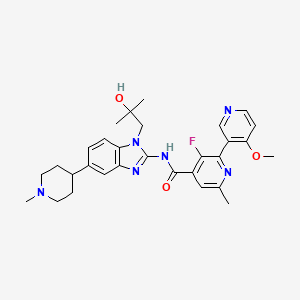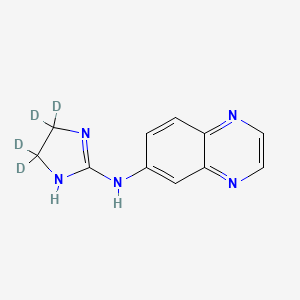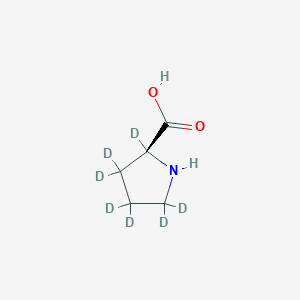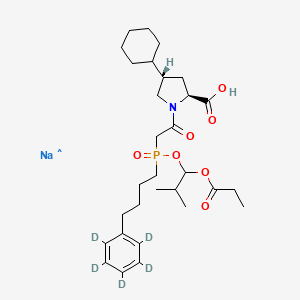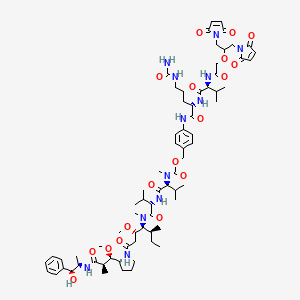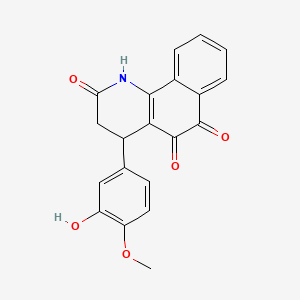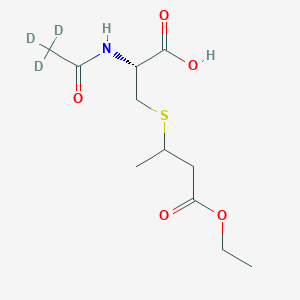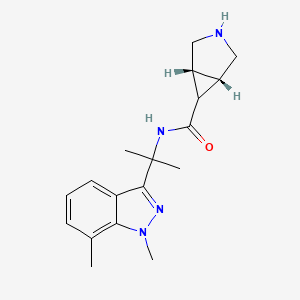
SSTR4 agonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SSTR4 agonist 2 is a potent agonist of the somatostatin receptor subtype 4 (SSTR4). Somatostatin receptors are a group of G-protein-coupled receptors that play versatile roles in inhibiting the secretion of multiple hormones such as growth hormone and thyroid-stimulating hormone. SSTR4 is highly expressed in the central nervous system and mediates potent analgesic and anti-inflammatory actions .
Métodos De Preparación
The preparation of SSTR4 agonist 2 involves synthetic routes that typically include the formation of N-(pyrrolidine-3-yl or piperidin-4-yl)acetamide derivatives. These compounds are synthesized through a series of chemical reactions involving specific reagents and conditions. The industrial production methods for these compounds are designed to ensure high yield and purity, often involving multi-step synthesis and purification processes .
Análisis De Reacciones Químicas
SSTR4 agonist 2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
SSTR4 agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of somatostatin receptor agonists.
Biology: Investigated for its role in modulating sensory nerve transmission and its potential in pain management.
Medicine: Explored for its potential in treating diseases or disorders associated with SSTR4, such as Alzheimer’s disease, epilepsy, and depression.
Industry: Utilized in the development of new therapeutic agents targeting SSTR4-related pathways .
Mecanismo De Acción
The mechanism of action of SSTR4 agonist 2 involves binding to the somatostatin receptor subtype 4, which is localized to axons and cell bodies of dorsal root ganglia neurons. This binding modulates multiple pathways, including:
Enhancing potassium currents: By opening G protein-coupled, inwardly rectifying potassium channels.
Decreasing calcium currents: By inhibiting voltage-gated calcium channels.
Inhibiting transient receptor potential vanilloid-1 and ankyrin-1 channels: Leading to the normalization of neuronal excitability and reduction of inflammatory and neuropathic pain
Comparación Con Compuestos Similares
SSTR4 agonist 2 is unique compared to other similar compounds due to its high potency and selectivity for the somatostatin receptor subtype 4. Similar compounds include:
J-2156: Another potent SSTR4 agonist known for its analgesic properties.
CNTX-0290: A human SSTR4 agonist under development as an oral analgesic for nociceptive and non-nociceptive pain
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications.
Propiedades
Fórmula molecular |
C18H24N4O |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(1R,5S)-N-[2-(1,7-dimethylindazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-10-6-5-7-11-15(10)22(4)21-16(11)18(2,3)20-17(23)14-12-8-19-9-13(12)14/h5-7,12-14,19H,8-9H2,1-4H3,(H,20,23)/t12-,13+,14? |
Clave InChI |
ZWNVABDSAWDSPA-PBWFPOADSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3[C@H]4[C@@H]3CNC4 |
SMILES canónico |
CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3C4C3CNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


